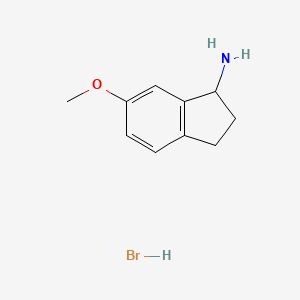
6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-indan-1-yl amine hydrochloride is a chemical compound with the molecular formula C10H14ClNO and a molar mass of 199.68 g/mol . It is also known by other names such as 1-Amino-6-methoxyindan hydrochloride and 6-Methoxy-1-aminoindan hydrochloride . This compound appears as white crystals and has a melting point of approximately 169-171°C . It is soluble in water and is commonly used as a pharmaceutical intermediate, particularly in the synthesis of antidepressant drugs .
Vorbereitungsmethoden
The preparation of 6-Methoxy-indan-1-yl amine hydrochloride typically involves the reaction of 1-amino-6-methoxyindan with hydrochloric acid . The specific synthetic routes and conditions can vary depending on the laboratory setup and the chosen method. One common method involves heating the intermediate in a solution of ethanolic hydrochloric acid, which results in the formation of the desired compound . Industrial production methods may involve similar steps but are optimized for larger-scale synthesis and higher yields.
Analyse Chemischer Reaktionen
6-Methoxy-indan-1-yl amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the amino group or the methoxy group is replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while substitution reactions can yield a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-indan-1-yl amine hydrochloride has several scientific research applications:
Biology: In biological research, it is used to study the effects of certain drugs and to develop new therapeutic agents.
Industry: It is used in the production of dyes and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of 6-Methoxy-indan-1-yl amine hydrochloride involves its interaction with specific molecular targets and pathways. In the context of its use as a pharmaceutical intermediate, it is involved in the synthesis of compounds that affect neurotransmitter levels in the brain, thereby exerting antidepressant effects. The exact molecular targets and pathways depend on the final drug product synthesized from this intermediate.
Vergleich Mit ähnlichen Verbindungen
6-Methoxy-indan-1-yl amine hydrochloride can be compared with other similar compounds such as:
- 6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
- 2,3-Dihydro-6-methoxy-1H-inden-1-amine hydrochloride
These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of 6-Methoxy-indan-1-yl amine hydrochloride lies in its specific use as an intermediate in the synthesis of antidepressant drugs and its solubility in water, which makes it suitable for various chemical reactions and applications .
Eigenschaften
Molekularformel |
C10H14BrNO |
|---|---|
Molekulargewicht |
244.13 g/mol |
IUPAC-Name |
6-methoxy-2,3-dihydro-1H-inden-1-amine;hydrobromide |
InChI |
InChI=1S/C10H13NO.BrH/c1-12-8-4-2-7-3-5-10(11)9(7)6-8;/h2,4,6,10H,3,5,11H2,1H3;1H |
InChI-Schlüssel |
ZYXDXEOMWWAJBE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(CCC2N)C=C1.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


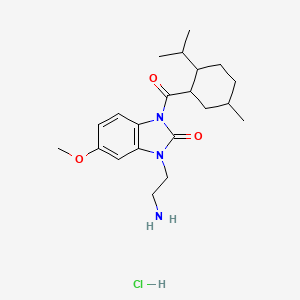
![2-(2-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)-3-methylbutanoic acid](/img/structure/B15286901.png)
![7-[4,6-Dihydroxy-2-(3-hydroxyoct-1-enyl)oxan-3-yl]heptanoic acid](/img/structure/B15286906.png)
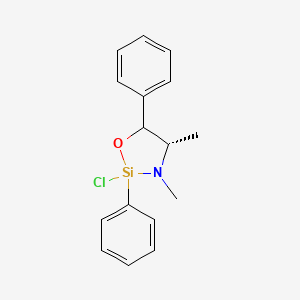
![1,3,4-Trihydroxy-5-[3-[3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyloxy]cyclohexane-1-carboxylic acid](/img/structure/B15286932.png)
![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15286952.png)
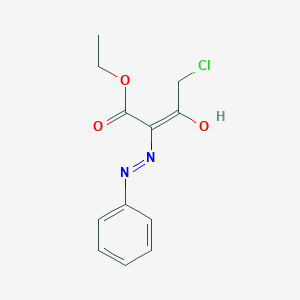
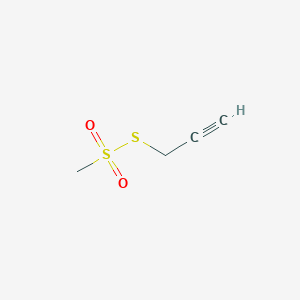
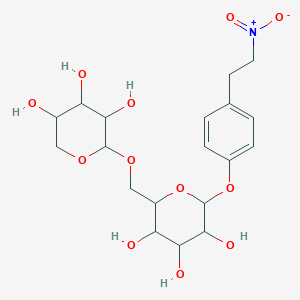


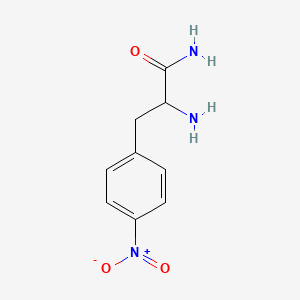
![beta-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-, 4-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-](/img/structure/B15286993.png)

